4-Phenyl-1,7-phenanthroline;2,4,6-trinitrophenol
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Overview
Description
4-Phenyl-1,7-phenanthroline;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of phenanthroline and trinitrophenol.
Preparation Methods
The synthesis of 4-Phenyl-1,7-phenanthroline;2,4,6-trinitrophenol involves multiple steps. One common method starts with the preparation of 4-phenyl-1,7-phenanthroline through the Skraup reaction, which involves the oxidation of 4-phenyl-8-aminoquinoline using iodine and potassium iodide in the presence of acetic acid and hydrochloric acid . The resulting 4-phenyl-1,7-phenanthroline is then reacted with 2,4,6-trinitrophenol under controlled conditions to form the final compound .
Chemical Reactions Analysis
4-Phenyl-1,7-phenanthroline;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized using strong oxidizing agents.
Reduction: The nitro groups in trinitrophenol can be reduced to amino groups under reducing conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common reagents used in these reactions include iodine, potassium iodide, acetic acid, and hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Phenyl-1,7-phenanthroline;2,4,6-trinitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenyl-1,7-phenanthroline;2,4,6-trinitrophenol involves its interaction with metal ions and biological molecules. The phenanthroline moiety acts as a chelating agent, forming stable complexes with metal ions, which can then interact with DNA and other biomolecules. The trinitrophenol moiety contributes to the compound’s explosive properties through its ability to undergo rapid oxidation-reduction reactions .
Comparison with Similar Compounds
Similar compounds to 4-Phenyl-1,7-phenanthroline;2,4,6-trinitrophenol include:
1,10-Phenanthroline: A simpler phenanthroline derivative used in coordination chemistry.
2,4,6-Trinitrotoluene (TNT): A nitroaromatic compound with similar explosive properties.
4,7-Diphenyl-1,10-phenanthroline: A phenanthroline derivative with additional phenyl groups, used in similar applications.
The uniqueness of this compound lies in its combination of phenanthroline’s chelating properties with trinitrophenol’s explosive characteristics, making it a versatile compound for various applications .
Properties
CAS No. |
62366-06-7 |
---|---|
Molecular Formula |
C24H15N5O7 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-phenyl-1,7-phenanthroline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H12N2.C6H3N3O7/c1-2-5-13(6-3-1)14-10-12-20-18-15(14)8-9-17-16(18)7-4-11-19-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |
InChI Key |
YSELYNFFMFLRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)C=CC=N4.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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